(2S,3R)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2S,3R)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a 4-bromophenyl group and a carboxylic acid group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and L-proline.
Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with L-proline to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring.
Hydrolysis and Purification: The resulting product is hydrolyzed to yield the carboxylic acid, which is then converted to its hydrochloride salt for purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and cyclization reactions efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pH, and reaction time.
Purification Techniques: Advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the bromophenyl group or the carboxylic acid moiety.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the interactions of chiral molecules with biological systems. It serves as a model compound for investigating the effects of chirality on biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid hydrochloride: Lacks the bromine atom, which may result in different reactivity and biological activity.
(2S,3R)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
(2S,3R)-3-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride: The fluorine atom may influence the compound’s lipophilicity and metabolic stability.
Uniqueness
The presence of the bromine atom in (2S,3R)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid hydrochloride imparts unique reactivity and interaction profiles compared to its analogs
Properties
IUPAC Name |
(2S,3R)-3-(4-bromophenyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c12-8-3-1-7(2-4-8)9-5-6-13-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCHMNNXZXFVNA-UXQCFNEQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C2=CC=C(C=C2)Br)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1C2=CC=C(C=C2)Br)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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